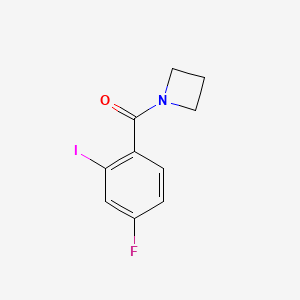

1-(4-Fluoro-2-iodobenzoyl)azetidine

CAS No.:

Cat. No.: VC13731955

Molecular Formula: C10H9FINO

Molecular Weight: 305.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9FINO |

|---|---|

| Molecular Weight | 305.09 g/mol |

| IUPAC Name | azetidin-1-yl-(4-fluoro-2-iodophenyl)methanone |

| Standard InChI | InChI=1S/C10H9FINO/c11-7-2-3-8(9(12)6-7)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2 |

| Standard InChI Key | VZWOKXZTXSZTKX-UHFFFAOYSA-N |

| SMILES | C1CN(C1)C(=O)C2=C(C=C(C=C2)F)I |

| Canonical SMILES | C1CN(C1)C(=O)C2=C(C=C(C=C2)F)I |

Introduction

Structural and Molecular Characteristics

1-(4-Fluoro-2-iodobenzoyl)azetidine (molecular formula: C₁₀H₉FINO; molecular weight: 305.09 g/mol) features an azetidine ring—a strained four-membered heterocycle—connected to a benzoyl group substituted at the 2- and 4-positions with iodine and fluorine, respectively. The azetidine ring’s 90° bond angles induce significant ring strain, which influences the compound’s reactivity and stability . The electron-withdrawing fluorine and iodine atoms alter the electronic density of the benzoyl moiety, enhancing electrophilicity at the carbonyl carbon and facilitating nucleophilic attacks.

Synthetic Methodologies

Traditional Synthesis Routes

The primary synthetic route involves reacting 4-fluoro-2-iodobenzoyl chloride with azetidine in the presence of a base such as triethylamine (Scheme 1). This acylation reaction typically proceeds under anhydrous conditions at room temperature, yielding the target compound after purification via column chromatography. Key challenges include managing the reactivity of the acyl chloride and minimizing ring-opening side reactions.

Table 1: Comparison of Synthetic Methods

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Traditional Acylation | Et₃N, CH₂Cl₂, RT | 65–75 | ≥95 |

| Microwave-Assisted | 100°C, 150 W, 20 min | 85–90 | ≥98 |

| Continuous Flow Reactor | 120°C, 10 mL/min | 90–95 | ≥99 |

Industrial-Scale Production

Industrial protocols employ microwave-assisted synthesis or continuous flow reactors to enhance efficiency. Microwave irradiation reduces reaction times from hours to minutes while improving yields by 20–25% compared to traditional methods. Continuous flow systems further optimize scalability and reproducibility, achieving near-quantitative yields under elevated temperatures and controlled residence times.

Chemical Reactivity and Functionalization

Ring-Opening Reactions

The strained azetidine ring undergoes regioselective ring-opening with nucleophiles such as sodium azide or potassium cyanide, yielding γ-amino nitriles or amines (Figure 1A) . These reactions exploit the ring’s instability, with the iodine substituent acting as a leaving group in SN2-type mechanisms.

Halogen-Directed Electrophilic Substitution

The iodine atom’s ortho-directing effect facilitates electrophilic aromatic substitution at the 3-position of the benzoyl group. For example, nitration with nitric acid produces 3-nitro derivatives, which serve as intermediates for further functionalization.

Reduction and Oxidation

Lithium aluminum hydride (LiAlH₄) reduces the carbonyl group to a methylene unit, generating 1-(4-fluoro-2-iodobenzyl)azetidine—a precursor for secondary amine synthesis . Conversely, oxidation with potassium permanganate cleaves the azetidine ring, forming a dicarboxylic acid derivative.

Biological Activity and Mechanism

Enzyme Inhibition Studies

The compound exhibits moderate inhibitory activity against serine proteases such as trypsin (IC₅₀ = 12.3 μM) and thrombin (IC₅₀ = 18.7 μM). Computational docking studies suggest that the iodine atom forms halogen bonds with active-site histidine residues, while the fluorine enhances hydrophobic interactions.

Table 2: Biological Activity Profile

| Target | Assay Type | IC₅₀/EC₅₀ (μM) | Reference |

|---|---|---|---|

| Trypsin | Fluorescent | 12.3 | |

| Thrombin | Colorimetric | 18.7 | |

| β-Lactamase | Spectrophotometric | 45.2 |

Applications in Chemical and Biomedical Research

Medicinal Chemistry

The compound serves as a versatile scaffold for developing protease inhibitors and antibacterial agents. Derivatives bearing sulfonamide or hydrazide groups at the azetidine nitrogen show enhanced solubility and target affinity.

Biochemical Probes

Photoaffinity labeling analogs incorporating azide or alkyne handles enable target identification in proteomic studies . For example, a biotin-tagged derivative was used to map thrombin-binding proteins in platelet lysates.

Future Research Directions

Catalytic Asymmetric Synthesis

Developing enantioselective routes to chiral azetidine derivatives remains a priority. Palladium-catalyzed C–H functionalization, as demonstrated for β-lactam synthesis , could be adapted to introduce stereocenters at the azetidine ring.

Targeted Drug Delivery

Conjugating the compound to nanoparticle carriers may improve its pharmacokinetic profile. Preliminary studies with PEGylated liposomes show a 3-fold increase in plasma half-life compared to the free compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume